molecular formula C11H17N3 B066608 (2-(Piperazin-1-YL)phenyl)methanamine CAS No. 190017-89-1

(2-(Piperazin-1-YL)phenyl)methanamine

Cat. No.: B066608
CAS No.: 190017-89-1
M. Wt: 191.27 g/mol
InChI Key: XWAJJQBDGFSQLE-UHFFFAOYSA-N
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Description

(2-(Piperazin-1-YL)phenyl)methanamine: is an organic compound with the molecular formula C11H17N3 It features a piperazine ring attached to a phenyl group, which is further connected to a methanamine group

Scientific Research Applications

Chemistry

In chemistry, (2-(Piperazin-1-YL)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperazin-1-YL)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzylamine and piperazine.

    Nucleophilic Substitution: The 2-bromobenzylamine undergoes a nucleophilic substitution reaction with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-(Piperazin-1-YL)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild conditions.

    Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Various alkyl halides or acyl chlorides, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    (2-(Piperidin-1-YL)phenyl)methanamine: Similar structure but with a piperidine ring instead of piperazine.

    (2-(Morpholin-4-YL)phenyl)methanamine: Contains a morpholine ring, offering different chemical properties.

    (2-(Pyrrolidin-1-YL)phenyl)methanamine: Features a pyrrolidine ring, which affects its reactivity and biological activity.

Uniqueness

(2-(Piperazin-1-YL)phenyl)methanamine is unique due to the presence of the piperazine ring, which provides distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(2-piperazin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJJQBDGFSQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452992
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190017-89-1
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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